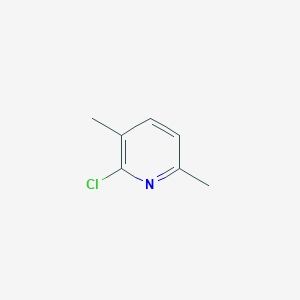

2-Chloro-3,6-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

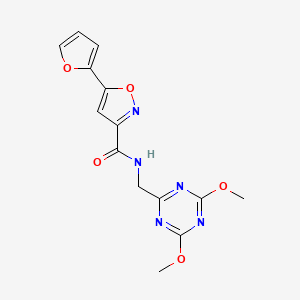

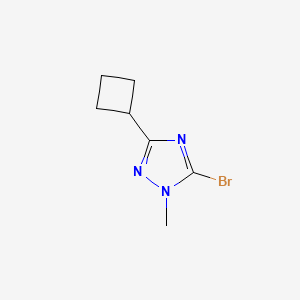

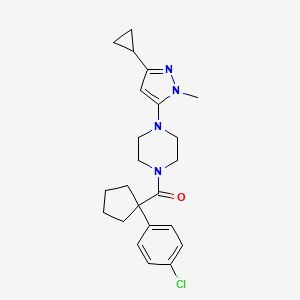

2-Chloro-3,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 2-Chloro-3,6-dimethylpyridine involves a series of reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,6-dimethylpyridine is represented by the InChI code: 1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with chlorine and methyl groups attached to it.Chemical Reactions Analysis

In a study, pyridine-water and 2,6-dimethylpyridine-water systems at different complexation stages were calculated using high-level Kohn-Sham theory . The hydrophobic-hydrophilic properties were accounted for by the polarizable continuum solvation model .Physical And Chemical Properties Analysis

2-Chloro-3,6-dimethylpyridine is a liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Pyrazolo, Isoxazolo, and Pyridoquinazoline Derivatives

The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid results in the formation of corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives . These derivatives have potential applications in various fields of chemistry and biology.

Production of Thienopyridine Derivatives

Alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH results in the formation of thienopyridine derivatives . These compounds have potential applications in pharmaceuticals and other chemical industries.

Synthesis of 2-Anilinopyrimidines

2-Chloro-4,6-dimethylpyrimidine can be used in the synthesis of 2-anilinopyrimidines. This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Use in Agrochemicals

2-Chloro-3,6-dimethylpyridine is an important raw material and intermediate used in the synthesis of agrochemicals . It plays a crucial role in the production of various pesticides and fertilizers.

Use in Pharmaceuticals

This compound is also used as a raw material and intermediate in the pharmaceutical industry . It is involved in the synthesis of various drugs and medicinal compounds.

Use in Dye Manufacturing

2-Chloro-3,6-dimethylpyridine is used in the dyestuff field . It is an important component in the production of various dyes and pigments.

Synthesis of α-Methylated Pyridines

A series of simple 2-methylpyridines can be synthesized in an expedited and convenient manner using 2-chloro-4,6-dimethylpyridine . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Biological Activity Studies

Some new compounds synthesized using 2-chloro-4,6-dimethylpyridine have been discussed for their biological activity . This includes potential bioactivity of the synthesized 2-anilinopyrimidines .

Mécanisme D'action

Safety and Hazards

2-Chloro-3,6-dimethylpyridine is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, washing hands thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBFMNFNLIDSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,6-dimethylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2692980.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)